Pyrenesulfonyl azide
Description
Pyrenesulfonyl azide is a lipophilic photolabeling agent synthesized for studying membrane protein topology. Its structure comprises a pyrene moiety (a polycyclic aromatic hydrocarbon) linked to a sulfonyl azide group, enabling preferential partitioning into hydrophobic membrane environments . Upon UV irradiation, it generates a nitrene intermediate that covalently binds to membrane proteins, making it particularly useful for labeling acetylcholine receptor (AcChR) subunits in Torpedo californica electroplax membranes. Key findings from Sator et al. (1979) demonstrate its specificity: in Triton X-100 solubilized AcChR, it labels the 40,000 and 48,000 molecular weight subunits, while in situ labeling targets the 48,000 subunit and others . This selectivity contrasts with broader reactivity observed in other hydrophobic probes like arylnitrenes or carbenes, which label both lipids and proteins non-specifically .
Properties
CAS No. |
69489-90-3 |
|---|---|
Molecular Formula |
C16H9N3O2S |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-diazopyrene-1-sulfonamide |
InChI |
InChI=1S/C16H9N3O2S/c17-18-19-22(20,21)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |
InChI Key |
JIJQENICHHPNBK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)N=[N+]=[N-] |
Other CAS No. |
69489-90-3 |
Synonyms |
pyrenesulfonyl azide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Azide Compounds
Structural and Functional Differences
The table below summarizes key structural, functional, and safety distinctions between pyrenesulfonyl azide and related azides:
This compound
- Specificity : Labels hydrophobic regions of AcChR subunits (40k and 48k Da) with minimal lipid interference, unlike arylnitrenes or carbenes .
- Advantages : Pyrene’s fluorescence allows tracking of membrane interactions, enhancing precision in structural studies .
Sodium Azide
- Reactivity : Hydrolyzes to toxic hydrazoic acid (HN₃) in water; reacts explosively with heavy metals (e.g., Pb, Cu) .
- Limitations: Unsuitable for biological systems due to acute toxicity, restricting use to non-living applications (e.g., preservative in labs) .
Dodecylbenzenesulfonyl Azide
- Function : Long alkyl chain enhances solubility in hydrophobic matrices, making it ideal for polymer modification (e.g., foam blowing agents) .
- Safety : High flash point reduces flammability risks compared to smaller azides .
Diphenylphosphoryl Azide
- Synthetic Utility : Facilitates Staudinger reactions and Huisgen cycloadditions, critical in medicinal chemistry .
- Stability : Requires storage at low temperatures to prevent decomposition .
Azide PEG7 COOH
Critical Analysis of Reactivity and Selectivity
This compound’s lipophilicity and photoreactivity distinguish it from ionic (e.g., sodium azide) or polar (e.g., Azide PEG7 COOH) analogs. Its pyrene moiety enables deep membrane penetration, while sulfonyl azide ensures covalent binding post-UV activation. In contrast:
- Sodium azide ’s ionic nature limits membrane interaction but increases water solubility .
- Diphenylphosphoryl azide ’s phosphoryl group enhances electrophilicity, favoring nucleophilic substitutions in synthesis .
- Dodecylbenzenesulfonyl azide ’s alkyl chain prioritizes polymer compatibility over biological specificity .
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